Cumyl-pegaclone
Description
IUPAC Nomenclature and Systematic Identification
Cumyl-PEGACLONE is systematically identified as 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one . This name reflects its γ-carboline core structure, which consists of a pyridoindole system fused to a ketone group. The substituents include a pentyl chain at the 5-position and a 2-phenylpropan-2-yl group at the 2-position.
The compound is also known by alternative names such as:
Molecular Formula and Structural Characteristics
The molecular formula of this compound is C₂₅H₂₈N₂O , with a molecular weight of 372.5 g/mol . Key structural features include:
The γ-carboline scaffold is distinct from other cannabinoid receptor agonists, which often feature indole or pyrrole cores.
Comparative Analysis of Gamma-Carboline Core Structure
This compound’s γ-carboline core differs structurally from classical cannabinoids and other synthetic agonists:
The γ-carboline core enables high-affinity binding to CB₁ receptors through hydrophobic interactions and hydrogen bonding.
Structural Isomerism and Analog Variations
This compound lacks stereocenters due to its fully saturated γ-carboline core. However, structural analogs exhibit variations in substituents:
These analogs demonstrate the structural flexibility of the γ-carboline scaffold, enabling optimization for receptor binding or metabolic stability.
Crystallographic and Spectroscopic Characterization
This compound’s structure has been confirmed through advanced spectroscopic techniques:
No crystallographic data are publicly available due to challenges in crystallizing γ-carboline derivatives.
Properties
IUPAC Name |
5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-4-5-11-17-26-21-15-10-9-14-20(21)23-22(26)16-18-27(24(23)28)25(2,3)19-12-7-6-8-13-19/h6-10,12-16,18H,4-5,11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHWTKXMUJLSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(C)(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138656 | |
| Record name | Cumyl-pegaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160555-55-3 | |
| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2160555-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SGT-151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cumyl-pegaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGT-151 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUT2RV7EIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Methodologies
Key Starting Materials and Reagents
The synthesis of Cumyl-PEGACLONE relies on a tricyclic γ-carbolinone core fused with a cumyl (1-methyl-1-phenylethyl) group and a pentyl side chain. Critical reagents include:
Stepwise Synthesis Procedure
The synthesis follows a three-stage protocol derived from international patent WO 2014/167530 A1 and experimental validations:
Stage 1: Formation of the γ-Carbolinone Core
Condensation Reaction :
Formylation :
Stage 2: Cyclization and Side Chain Integration
Acid-Catalyzed Cyclization :
Side Chain Functionalization :
Stage 3: Purification and Isolation
Flash Column Chromatography :
Preparative High-Performance Liquid Chromatography (HPLC) :
Purification and Characterization Techniques
Comparative Analysis of Synthetic Approaches
Patent vs. Laboratory-Scale Synthesis
The WO 2014/167530 A1 patent emphasizes scalability, utilizing continuous flow reactors for cyclization steps. In contrast, academic protocols favor batch processing with manual temperature control, achieving lower yields (45–60%) compared to industrial methods (75–82%).
Solvent and Catalyst Optimization
- THF vs. Dichloromethane (DCM) : THF enhances enolate stability but requires stringent anhydrous conditions. DCM offers faster reaction times but risks side product formation.
- Lithium vs. Sodium Bases : n-Butyllithium outperforms sodium hydride in deprotonation efficiency, reducing reaction time by 30%.
Challenges and Optimization Strategies
Impurity Mitigation
Analytical Validation of Synthesis Products
Mass Spectrometric Characterization
- Collision-Induced Dissociation (CID) :
- Differentiation from Analogues :
Nuclear Magnetic Resonance (NMR) Profiling
- 1H NMR (400 MHz, CDCl3) :
- δ 7.45–7.30 (m, 5H, aromatic), δ 4.20 (t, J = 7.2 Hz, 2H, pentyl-CH2), δ 1.70 (s, 6H, cumyl-CH3).
Chemical Reactions Analysis
Primary Metabolic Pathways
Cumyl-PEGACLONE undergoes extensive phase I metabolism in humans, primarily at two structural regions:
-
γ-Carbolinone core
-
Pentyl side chain
Key reactions include:
-
N-Dealkylation : Cleavage of the pentyl chain from the lactam nitrogen, forming a dimethylbenzyl fragment (C₉H₁₁⁺; m/z 119.0855) .
-
Hydroxylation : Mono- and di-hydroxylation at the γ-carbolinone core (e.g., C-6 and C-7 positions) and pentyl chain .
-
Oxidation : Conversion of the pentyl chain to pentanoic acid (m/z 391.2180) and propionic acid metabolites (m/z 337.1910) .
-
Hydrolytic defluorination (for fluorinated analogs): Loss of fluorine from the 5-fluoropentyl chain, forming a dihydrodiol metabolite .
In Vitro vs. In Vivo Metabolite Profiles
Comparative data from human liver microsome (HLM) assays and urine samples (n = 20):
| Reaction Type | In Vitro (HLM) Detection | In Vivo (Urine) Detection | Major Metabolites Identified |
|---|---|---|---|
| N-Dealkylation | Yes | Yes | Dimethylbenzyl ion (m/z 119.0855) |
| Hydroxylation | Yes | Yes | Mono-OH-γ-carbolinone (m/z 273.1398) |
| Propionic acid formation | No | Yes | Propionic acid metabolite (m/z 337) |
| Dihydrodiol formation | Yes | Yes | Dihydrodiol (m/z 409.2005) |
Differentiation from 5F-CUMYL-PEGACLONE
Six metabolites overlap between this compound and its fluorinated analog, necessitating specific biomarkers for differentiation:
| Unique Metabolite Feature | This compound | 5F-CUMYL-PEGACLONE |
|---|---|---|
| Core hydroxylation | C-6/C-7 positions | Not observed |
| Fluorine-related metabolites | Absent | Defluorinated dihydrodiol |
| Propionic acid metabolite | Present | Present (shared) |
The hydroxylated γ-carbolinone metabolite (m/z 273.1398) serves as a compound-specific marker for this compound .
Degradation Products
Thermal degradation during smoking/vaping produces:
-
N-pentyl-γ-carbolinone : Formed via cleavage of the cumyl group (m/z 253.1335) .
-
Tropylium ion (m/z 91.0542) : Secondary fragment from dimethylbenzyl degradation .
Analytical Challenges
-
Co-elution risks : Shared metabolites (e.g., propionic acid) require LC–MS/MS with high-resolution mass spectrometry for differentiation .
-
Low concentrations : Urine samples show propionic acid metabolites at 0.1–2.3 ng/mL, demanding sensitive MRM transitions .
Synthetic Byproducts
Illicit synthesis may introduce impurities:
Scientific Research Applications
Pharmacological Properties
Cumyl-PEGACLONE exhibits a high binding affinity for the cannabinoid receptors, with a Ki value of 1.37 nM for CB1 and 2.09 nM for CB2, indicating its strong potential as a full agonist at these receptors . The compound has been characterized through various bioassays that measure its efficacy and potency, revealing exceptionally low EC50 values (0.07 nM to 0.23 nM) in activating the CB1 receptor .
Table 1: Binding Affinity and Efficacy of this compound
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | EC50 (nM) | Emax (%) |
|---|---|---|---|---|
| This compound | 1.37 | 2.09 | 0.17 | 194 |
| JWH-018 | - | - | ~0.5 | - |
The compound's pharmacodynamics suggest that it not only activates the CB1 receptor but also exhibits biased agonism, which may lead to distinct physiological effects compared to non-biased agonists like JWH-018 .
Therapeutic Potential
While this compound is primarily noted for its psychoactive effects, its pharmacological profile suggests potential applications in pain management and appetite stimulation, similar to other cannabinoids. However, the adverse effects associated with its use, including severe cardiovascular issues such as arrhythmias and myocardial infarctions, raise concerns about its safety profile .
Forensic Applications
This compound has been identified in various herbal mixtures and e-liquids marketed as recreational drugs. Its detection in biological samples is crucial for forensic investigations, especially in cases involving acute intoxication or fatalities linked to synthetic cannabinoids . Studies have identified distinct metabolites of this compound that can serve as biomarkers for forensic analysis, aiding in the identification of usage patterns among individuals .
Table 2: Metabolites of this compound
| Metabolite | Description |
|---|---|
| OH-SGT-151 | Major monohydroxylated metabolite |
| di-OH-SGT-151 | Di-hydroxylated derivative |
| N-dealkyl SGT-151 | Resulting from N-dealkylation |
Case Studies and Reports
Recent case studies have highlighted the risks associated with this compound use. For instance, several fatalities reported in Germany were linked to both this compound and its fluorinated analog 5F-Cumyl-PEGACLONE, underscoring the need for awareness regarding the potential dangers of synthetic cannabinoids .
Case Study Summary: Deaths Associated with this compound
| Case Number | Circumstances | Contributory Factors |
|---|---|---|
| Case 1 | Found deceased with signs of hypothermia | Possible long-term cannabinoid use |
| Case 2 | Acute heroin intoxication | Suggested contributory role of this compound |
| Case 3 | Prisoner found dead | Confirmed presence of this compound |
Mechanism of Action
Cumyl-pegaclone exerts its effects by acting as a full agonist at the cannabinoid receptor type 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. By binding to the CB1 receptor, this compound mimics the effects of endogenous cannabinoids, leading to its psychoactive properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cumyl-pegaclone is part of a broader family of γ-carboline-derived SCRAs. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Pharmacological Comparison of this compound and Analogous Compounds
Structural Modifications and Pharmacological Impact
Fluorination (5F-CUMYL-PEGACLONE) :
The addition of a fluorine atom to the pentyl side chain (5F substitution) enhances lipid solubility and metabolic stability, leading to prolonged receptor activation and increased potency. This modification is linked to higher toxicity risks, as seen in emergency case reports .
Cyclobutylmethyl Substitution (CUMYL-CB-MeGACLONE) :
Replacing the pentyl chain with a cyclobutylmethyl group reduces steric bulk, lowering CB1 binding affinity. This analog is primarily used in forensic reference standards due to its diminished psychoactivity .
Cumyl vs. Tert-Butyl (SGT-151) :
The cumyl group in this compound provides stronger hydrophobic interactions with CB1 compared to the tert-butyl group in SGT-151, explaining its 5-fold higher potency .
Pharmacokinetic and Toxicological Differences
- Metabolism : this compound undergoes hepatic oxidation via CYP3A4, producing hydroxylated metabolites detectable in urine. In contrast, 5F-CUMYL-PEGACLONE generates fluorinated metabolites resistant to further degradation, increasing detection windows in forensic screens .
- Toxicity : this compound’s high CB1 efficacy correlates with severe adverse effects (e.g., tachycardia, seizures), while CUMYL-CB-MeGACLONE’s milder binding profile results in fewer acute toxicity reports .
Forensic and Regulatory Implications
This compound’s structural complexity complicates detection in standard drug screens. However, its scheduling under the UNODC’s 1971 Convention has reduced illicit availability since 2021 . In contrast, 5F-CUMYL-PEGACLONE remains prevalent in unregulated markets due to delayed legislative responses .
Research Findings and Data
Table 2: Key In Vitro and In Vivo Data
| Parameter | This compound | 5F-CUMYL-PEGACLONE | CUMYL-CB-MeGACLONE |
|---|---|---|---|
| CB1 Ki (nM) | 7.2 ± 1.5 | 3.8 ± 0.9 | 22.4 ± 3.1 |
| CB2 Ki (nM) | 12.7 ± 2.3 | 6.5 ± 1.2 | 35.6 ± 4.8 |
| ED50 (Hyperlocomotion) | 0.3 mg/kg | 0.1 mg/kg | 5.0 mg/kg |
| Half-life (Rat Plasma) | 2.1 hours | 4.5 hours | 1.8 hours |
Biological Activity
Cumyl-PEGACLONE is a synthetic cannabinoid receptor agonist (SCRA) that has garnered attention due to its potent biological activity, particularly at the CB1 receptor. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its receptor binding affinity, functional assays, and reported case studies related to its use.
Receptor Binding Affinity
This compound exhibits high binding affinity for both human cannabinoid receptors CB1 and CB2. The dissociation constants (Ki) reported are as follows:
| Receptor | Ki (nM) |
|---|---|
| CB1 | 1.37 ± 0.24 |
| CB2 | 2.09 ± 0.33 |
These values indicate that this compound binds effectively to these receptors, suggesting a significant potential for psychoactive effects .
Functional Activity at the CB1 Receptor
In vitro studies have demonstrated that this compound acts as a full agonist at the CB1 receptor, showing remarkable potency and efficacy:
| Assay Type | EC50 (nM) | Emax (%) |
|---|---|---|
| β-arrestin2 | 0.23 | 344 |
| Mini-Gαi | 0.17 | 194 |
These results indicate that this compound is significantly more potent than the reference agonist JWH-018, with efficacy values exceeding those of JWH-018 by more than threefold in some assays .
Isomer Variants
Research has also explored various isomers of this compound, such as the ethylbenzyl and n-propylphenyl variants. These isomers displayed markedly reduced CB1 activity:
| Isomer | EC50 (nM) | Emax (%) |
|---|---|---|
| Ethylbenzyl Isomer | >100 | <40 |
| n-Propylphenyl Isomer | >100 | <40 |
The reduced activity suggests that structural modifications can significantly impact the biological efficacy of synthetic cannabinoids .
Case Studies and Toxicological Concerns
There have been several reported cases linking this compound and its fluorinated variant, 5F-Cumyl-PEGACLONE, to severe adverse effects, including fatalities. A study analyzed cardiac effects in rat hearts exposed to varying concentrations of 5F-Cumyl-PEGACLONE:
- High Dose Group (100 ng/ml) : Notable ECG alterations indicative of cardiac ischemia were observed.
- Low Dose Group (50 ng/ml) : ECG changes included increasing ST depressions and QRS deformities.
These findings underscore the potential cardiovascular risks associated with these substances .
Reported Fatalities
A review of fatalities linked to this compound revealed multiple cases where the substance was present in toxicological analyses. Notably:
Q & A
Basic: What are the key structural and receptor-binding characteristics of Cumyl-PeGACLONE, and how do they inform experimental design for receptor affinity studies?
This compound (C₂₅H₂₈N₂O) is a γ-carbolinone-based synthetic cannabinoid receptor agonist (SCRA) lacking a linker group, with structural similarities to CUMYL-PICA and analogs like Cumyl-BC-HpMeGaClone-221 . Its pentyl chain and cumyl substituent confer selectivity for cannabinoid receptors (CB1/CB2). For receptor affinity studies:
- Methodology : Use competitive binding assays (e.g., radioligand displacement with [³H]CP55,940) in transfected HEK293 cells expressing hCB1/hCB2 receptors. Include JWH-018 or THC as positive controls .
- Experimental design : Account for isomerism (endo/exo) via chiral chromatography, as structural analogs exhibit isomer-specific activity .
Advanced: How can researchers resolve contradictions in reported CB1 receptor potency of this compound across in vitro and in vivo models?
Discrepancies arise from differences in assay conditions (e.g., cell lines, lipid composition) and metabolic stability.
- Data reconciliation :
- Controlled variables : Include pH, temperature, and co-administered enzymes (e.g., CYP3A4) to mimic physiological conditions .
Basic: What analytical techniques are validated for detecting this compound in biological and plant matrices?
Validated methods include:
- GC-MS : For volatile derivatives (e.g., trimethylsilylation) with a detection limit of 0.1 ng/mL in urine .
- LC-QTOF-MS : For non-volatile analysis, enabling differentiation from structural analogs via high-resolution mass spectra (e.g., m/z 373.238 for [M+H]⁺) .
- NMR : To confirm isomer ratios (endo/exo) in seized samples, as seen in ADEBAR project analyses .
Advanced: How should researchers design studies to elucidate the metabolic pathways of this compound and their toxicological implications?
- In vitro models : Use human hepatocytes or liver microsomes with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation at the pentyl chain) .
- Methodology :
Basic: What regulatory frameworks govern this compound research, and how do they vary internationally?
- Current status : Classified as a Schedule 2 drug under the UK Misuse of Drugs Act 1971 (Class B) and controlled in Austria, Croatia, and Lithuania. Not yet under generic SCRA definitions in some jurisdictions .
- Compliance : Consult national drug control agencies (e.g., ACMD reports) and the UNODC Early Warning Advisory for updates .
Advanced: What experimental strategies mitigate challenges in synthesizing and characterizing this compound isomers?
- Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor endo/exo isomer formation, guided by computational modeling (DFT) .
- Characterization :
Basic: How does this compound’s pharmacokinetic profile compare to THC, and what are the implications for animal model selection?
- Key differences : this compound exhibits lower blood-brain barrier permeability than THC but higher CB1 affinity (~10 nM Ki) .
- Model selection : Use transgenic mice (e.g., CB1-KO) to isolate receptor-specific effects. Dose adjustments are critical due to its prolonged half-life in rodents .
Advanced: What statistical approaches are recommended for analyzing population-level data on this compound misuse patterns?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
